molecular formula C7H7F3N2O B14804948 3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine

3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine

Cat. No.: B14804948
M. Wt: 192.14 g/mol
InChI Key: OPOFWCUPVHJFSB-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine is a chemical compound with the molecular formula C7H7F3N2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates . The reaction is carried out at room temperature, ensuring mild conditions that prevent the degradation of sensitive functional groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Medicine: Its derivatives have potential therapeutic applications, including as anti-inflammatory and anti-cancer agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound modulates biochemical processes by altering the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
  • 3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,3-c]pyridine

Uniqueness

3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-11-2-1-5(4)13-12-6/h11H,1-3H2

InChI Key

OPOFWCUPVHJFSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1ON=C2C(F)(F)F

Origin of Product

United States

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